molecular formula C11H24N2O2 B1305361 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol CAS No. 842955-16-2

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol

Cat. No. B1305361
M. Wt: 216.32 g/mol
InChI Key: YISICUIXWFCQGK-UHFFFAOYSA-N
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Description

The compound "1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol" is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives with tert-butyl groups, which are structurally related to the compound of interest. These derivatives are synthesized and characterized for their potential biological activities and molecular structures .

Synthesis Analysis

The synthesis of piperazine derivatives often involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another example is the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using techniques such as single crystal X-ray diffraction analysis, which provides detailed information about the bond lengths, angles, and overall geometry of the molecules . For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported with specific unit cell parameters .

Chemical Reactions Analysis

The papers do not provide extensive details on the chemical reactions of the synthesized compounds. However, they do mention that these compounds can be used as intermediates for further chemical transformations, such as the synthesis of biologically active benzimidazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic methods, including FT-IR, 1H & 13C NMR, and LCMS . These techniques provide insights into the functional groups present and the purity of the synthesized compounds. The crystal structures often reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties and solubility of the compounds .

Biological Evaluation

Several of the synthesized piperazine derivatives have been evaluated for their biological activities. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were found to be moderately active against various microorganisms . Another compound exhibited poor antibacterial and moderate anthelmintic activity . These studies suggest that piperazine derivatives have potential as bioactive molecules.

Safety And Hazards

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol is labeled as an irritant .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-11(2,3)15-9-10(14)8-13-6-4-12-5-7-13/h10,12,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISICUIXWFCQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol

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